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Introduction

Cilastatin is widely recognized for its clinical use in combination with the carbapenem antibiotic
imipenem. Its primary function in this pairing is to inhibit human renal dehydropeptidase-I
(DHP-I), an enzyme that rapidly metabolizes imipenem, thereby increasing the antibiotic's half-
life and reducing potential nephrotoxicity.[1] However, for researchers investigating the
mechanisms of antibiotic resistance, cilastatin ammonium salt offers utility beyond its role as
a pharmacokinetic enhancer.

Emerging evidence reveals that cilastatin possesses inhibitory activity against certain bacterial
zinc-dependent metallo--lactamases (MBLS), a critical class of enzymes responsible for
carbapenem resistance.[2][3] Specifically, cilastatin has been shown to inhibit the MBL CphA
from Aeromonas hydrophila.[2][3] This dual-inhibitory capability—acting on both a human and a
bacterial enzyme—positions cilastatin as a valuable tool for dissecting specific carbapenem
resistance mechanisms in a laboratory setting.

These application notes provide protocols and data to guide researchers in using cilastatin
ammonium salt to explore and characterize carbapenem resistance, particularly in
distinguishing MBL-mediated resistance from other mechanisms such as serine-
carbapenemase production or porin loss.
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Mechanism of Action in a Research Context

Carbapenem resistance in Gram-negative bacteria is multifactorial. The primary mechanisms
include:

o Enzymatic Degradation: Production of 3-lactamase enzymes that hydrolyze the
carbapenem's 3-lactam ring. These are broadly divided into serine-pB-lactamases (Classes A,
C, D) and metallo-B-lactamases (Class B).

» Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.

o Porin Loss/Modification: Alterations in outer membrane proteins (e.g., OprD in Pseudomonas
aeruginosa) that prevent the antibiotic from entering the cell.[4]

Cilastatin's utility stems from its ability to inhibit a subset of Class B metallo-3-lactamases. This
allows for the design of experiments to probe whether carbapenem resistance in a particular
isolate is MBL-mediated. If the addition of cilastatin restores or significantly increases the
susceptibility of a bacterial isolate to a carbapenem, it suggests the involvement of a cilastatin-
susceptible MBL.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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